molecular formula C9H10ClF3N2O3 B7988506 (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl

(R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl

Cat. No.: B7988506
M. Wt: 286.63 g/mol
InChI Key: VTJJIKKNFXKTGU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl is a chemical compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired functional groups. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethoxylation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and trifluoromethoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, ®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of ®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(trifluoromethoxy)aniline
  • 5-Nitro-2-(trifluoromethoxy)benzonitrile
  • 5-Nitro-2-(trifluoromethoxy)benzoic acid

Uniqueness

®-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-[5-nitro-2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3.ClH/c1-5(13)7-4-6(14(15)16)2-3-8(7)17-9(10,11)12;/h2-5H,13H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJJIKKNFXKTGU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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